molecular formula C14H15NOS B5655717 1-(1-benzothien-2-ylcarbonyl)piperidine

1-(1-benzothien-2-ylcarbonyl)piperidine

Cat. No.: B5655717
M. Wt: 245.34 g/mol
InChI Key: VBFYUICZPLLPON-UHFFFAOYSA-N
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Description

1-(1-Benzothien-2-ylcarbonyl)piperidine is a chemical compound of significant interest in medicinal chemistry and parasitology research. Its core structure, which integrates a benzothiophene group with a piperidine ring, is recognized as a key pharmacophore in the development of inhibitors for trypanothione reductase (TryR) . This enzyme is a validated drug target in trypanosome and leishmania parasites, which are responsible for devastating diseases such as Human African Trypanosomiasis (Sleeping Sickness) and Chagas disease . Compounds based on this scaffold act as competitive inhibitors of TryR, disrupting the unique trypanothione-based redox metabolism essential for parasite survival and presenting a promising strategy for antiparasitic drug discovery . Furthermore, the benzo[b]thiophene-piperazine motif (a closely related structure) is extensively investigated in neuroscience for its high affinity to central nervous system (CNS) receptors, particularly the 5-HT 1A serotonin receptor . This makes such compounds valuable pharmacological tools for studying psychiatric and neurological disorders, including depression and anxiety. The arylpiperazine family, to which this scaffold belongs, represents a major class of 5-HT 1A receptor ligands, underscoring its utility in neuropharmacological research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-2-yl(piperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c16-14(15-8-4-1-5-9-15)13-10-11-6-2-3-7-12(11)17-13/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFYUICZPLLPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 1 Benzothien 2 Ylcarbonyl Piperidine Analogues

Strategies for the Construction of the 1-(1-benzothien-2-ylcarbonyl)piperidine Core Structure

The formation of the robust amide linkage between the 1-benzothiophene-2-carboxylic acid and the piperidine (B6355638) ring is a cornerstone of synthesizing this class of compounds. Several synthetic strategies have been developed to achieve this, primarily centered around the activation of the carboxylic acid moiety.

Amide Bond Formation via Carboxylic Acid Activation and Piperidine Coupling Reactions

The most direct and widely employed method for the synthesis of this compound involves the coupling of 1-benzothiophene-2-carboxylic acid with piperidine. This reaction necessitates the activation of the carboxylic acid to facilitate the nucleophilic attack by the secondary amine of the piperidine ring. A variety of coupling reagents have been utilized for this purpose, each with its own set of advantages regarding reaction conditions, yield, and purification of the final product.

Commonly used activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization if chiral centers are present. nih.gov Another effective activating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a reactive acylimidazolide intermediate that readily reacts with amines. nih.govgoogle.com For more challenging couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed, often in conjunction with a non-nucleophilic base such as diisopropylethylamine (DIPEA). google.comnih.gov

The general reaction scheme involves the activation of 1-benzothiophene-2-carboxylic acid with the chosen coupling reagent, followed by the addition of piperidine to the reaction mixture. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) at room temperature.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive/BaseTypical Solvent(s)Key Features
DCCHOBtDCM, DMFForms insoluble dicyclohexylurea (DCU) byproduct, facilitating purification by filtration.
EDCHOBtDCM, DMF, WaterWater-soluble carbodiimide, allowing for aqueous workup to remove byproducts.
CDINoneTHF, DMFForms a reactive acylimidazolide; byproducts are gaseous or water-soluble. nih.govgoogle.com
HATUDIPEA, TEADMF, ACNHighly efficient for sterically hindered substrates and can minimize racemization. google.comnih.gov

Alternative Synthetic Approaches to the Benzothienyl-Piperidine Linkage

Beyond the direct amide coupling, alternative strategies can be envisioned for the construction of the this compound core. One such approach involves building the benzothiophene (B83047) ring onto a pre-functionalized piperidine precursor. For instance, an electrophilic cyclization of a suitably substituted o-alkynylthioanisole derivative bearing a piperidinyl moiety could be employed. researchgate.netresearchgate.netsigmaaldrich.com This method would involve the synthesis of a precursor where the piperidine is tethered to the thioanisole, followed by an intramolecular cyclization to form the benzothiophene ring system.

Another potential alternative is the use of aryne chemistry. researchgate.net A piperidine-containing alkynyl sulfide (B99878) could react with an in situ generated aryne precursor, such as an o-silylaryl triflate, to construct the benzothiophene ring directly with the piperidine amide already in place. These methods offer a different retrosynthetic disconnection and could be advantageous for accessing specific substitution patterns on the benzothiophene ring that might be challenging to achieve through derivatization of the pre-formed heterocycle.

Design and Synthesis of this compound Derivatives

The pharmacological and material properties of this compound can be fine-tuned through systematic structural modifications. These derivatizations can be targeted at the benzothiophene moiety, the piperidine ring, or the piperidine nitrogen.

Substituent Modifications on the Benzothiophene Moiety (e.g., Halogenation, Nitration, Alkoxylation, Trifluoromethylation)

The aromatic nature of the benzothiophene ring allows for various electrophilic substitution reactions to introduce a range of functional groups.

Halogenation: Direct halogenation of the benzothiophene ring system can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS), and chlorination can be effected with N-chlorosuccinimide (NCS). The regioselectivity of these reactions can be influenced by the reaction conditions and the electronic nature of the acylpiperidine substituent at the C2 position.

Nitration: Nitration of benzothiophenes can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. Studies on the nitration of 3-nitrobenzo[b]thiophene (B90674) have shown that substitution occurs on the benzene (B151609) ring, with the 6-position being the most favored, followed by the 5-, 4-, and 7-positions. rsc.org The presence of the deactivating carbonyl group at C2 would likely direct nitration to the benzene portion of the benzothiophene ring as well.

Alkoxylation: The introduction of alkoxy groups can be accomplished through nucleophilic aromatic substitution on a suitably activated benzothiophene precursor, such as a halo- or nitro-substituted derivative. Alternatively, the synthesis could start from an alkoxylated benzothiophene-2-carboxylic acid.

Trifluoromethylation: The trifluoromethyl group is a valuable substituent in medicinal chemistry. Its introduction onto the benzothiophene ring can be challenging. Direct trifluoromethylation of heterocycles can sometimes be achieved using radical trifluoromethylating agents like the Togni or Langlois reagents. researchgate.net Another approach involves the synthesis of a trifluoromethyl-substituted benzothiophene-2-carboxylic acid, which is then coupled with piperidine.

Table 2: Proposed Methods for Benzothiophene Moiety Derivatization

DerivatizationReagent/MethodPotential Position(s)
BrominationN-Bromosuccinimide (NBS)C3, C4, C5, C6, C7
NitrationHNO₃/H₂SO₄C4, C5, C6, C7 rsc.org
AlkoxylationNucleophilic substitution of a halo-derivative with an alkoxideDependent on the position of the leaving group
TrifluoromethylationTogni reagent / Langlois reagentVarious positions depending on the specific method

Structural Variations on the Piperidine Ring (e.g., Position Isomers, Ring Expansion or Contraction to other Saturated Nitrogen Heterocycles)

Modifying the piperidine ring itself offers another avenue for creating structural diversity.

Position Isomers: The synthesis of positional isomers, such as coupling 1-benzothiophene-2-carboxylic acid with 3- or 2-piperidinecarboxylic acid derivatives followed by further functionalization, can lead to analogues with different spatial arrangements of substituents.

Ring Expansion: The piperidine ring can be expanded to a seven-membered azepane ring. nih.govresearchgate.netrsc.orgrsc.org One strategy involves the reaction of N-acylpiperidines under conditions that promote a ring expansion, for example, via a bicyclic aziridinium (B1262131) intermediate. researchgate.net This would lead to the synthesis of (1-benzothien-2-yl)(azepan-1-yl)methanone.

Ring Contraction: While less common, ring contraction of a piperidine derivative to a pyrrolidine (B122466) could be envisioned, potentially through photochemical methods or oxidative C-N bond cleavage followed by intramolecular cyclization.

Synthesis of other Saturated Nitrogen Heterocycles: Coupling of 1-benzothiophene-2-carboxylic acid with other saturated nitrogen heterocycles, such as azetidine (B1206935) or azepane, provides direct access to analogues with different ring sizes. The synthesis of N-(1-benzothien-2-ylcarbonyl)azetidine would yield a more constrained four-membered ring system, while the corresponding azepane derivative would have a more flexible seven-membered ring. nih.govresearchgate.netmagtech.com.cnrsc.org

Derivatization at the Piperidine Nitrogen (Beyond the Benzothienylcarbonyl Group)

Due to the presence of the tertiary amide, the piperidine nitrogen in this compound is generally unreactive towards further substitution under standard conditions. However, if the synthetic strategy allows for it, modifications can be introduced before the final coupling step. For example, a substituted piperidine can be used in the amide bond formation reaction described in section 2.1.1.

Alternatively, if a different synthetic route is employed that leaves the piperidine nitrogen as a secondary amine until a later stage, N-alkylation or N-acylation could be performed prior to the introduction of the benzothienylcarbonyl group. For instance, a protected piperidine derivative could be used, deprotected at a later stage, and then functionalized at the nitrogen.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the piperidine ring of this compound analogues is a key objective for exploring the three-dimensional pharmacophore space. The primary strategies to achieve this involve the asymmetric synthesis of a chiral piperidine precursor followed by its acylation with 1-benzothiophene-2-carboxylic acid or a derivative thereof.

One effective approach is the use of chiral auxiliaries. For instance, N-sulfinyl-δ-amino-β-ketophosphonates, derived from sulfinimines, can be transformed into phosphoryl dihydropyridones. Subsequent organocuprate addition and dephosphorylation yield trans-2,6-disubstituted 1,2,5,6-tetrahydropyridines with high stereoselectivity. nih.gov These functionalized tetrahydropyridines are versatile intermediates that can be further elaborated and then coupled with 1-benzothiophene-2-carbonyl chloride to produce the desired chiral amides.

Catalytic asymmetric synthesis offers a more atom-economical route. For example, rhodium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral phosphine (B1218219) ligands like MeO-BoQPhos can produce enantioenriched 2-alkylpiperidines with high enantiomeric excess (up to 93:7 er). dtu.dk The resulting chiral piperidine can then be readily acylated.

Another powerful method is the kinetic resolution of racemic piperidine derivatives. Using a chiral base system, such as n-BuLi and (-)-sparteine, one enantiomer of an N-Boc-2-arylpiperidine can be selectively deprotonated and functionalized, allowing for the separation of the enantioenriched starting material and the diastereomerically pure product. google.com The resolved chiral piperidine can then be deprotected and acylated.

A representative stereoselective synthesis of a chiral 2-substituted piperidine, a precursor for a chiral this compound analogue, is outlined below. This method utilizes an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction to produce enantiopure piperidines with excellent chirality retention (>95% ee). rsc.org

StepReactionReagents and ConditionsProductYieldEnantiomeric Excess (ee)
1NAE CondensationChiral amine, nitroalkene, enoneSubstituted piperidineUp to 92%>95%
2Deprotection-Chiral piperidineHigh>95%
3Amide Coupling1-Benzothiophene-2-carbonyl chloride, baseChiral this compound analogueGood>95%

This table illustrates a general synthetic sequence for obtaining chiral analogues.

Advanced Synthetic Techniques for Library Generation

The generation of a library of this compound analogues is essential for systematic biological screening. Advanced techniques such as solid-phase synthesis (SPS) and parallel synthesis are employed to rapidly produce a large number of diverse compounds. acs.orgnih.gov

Solid-phase synthesis offers a streamlined approach by anchoring the piperidine scaffold to a resin, allowing for sequential reactions and purifications through simple washing steps. biu.ac.il A general strategy for the solid-phase synthesis of a library of this compound analogues would involve the following key steps:

Resin Functionalization: A suitable piperidine precursor, often protected at the nitrogen atom (e.g., with Boc), is attached to a solid support, such as a Kaiser oxime resin. nih.gov

Diversity Introduction: Functional groups on the piperidine ring can be modified. For instance, if a 4-hydroxypiperidine (B117109) is used as the starting scaffold, the hydroxyl group can be converted to a variety of ethers or esters.

Deprotection and Acylation: The protecting group on the piperidine nitrogen is removed (e.g., using trifluoroacetic acid for Boc), and the free amine is then acylated with a library of substituted 1-benzothiophene-2-carboxylic acids. Alternatively, a single 1-benzothiophene-2-carboxylic acid can be used with a library of diverse piperidine precursors.

Cleavage and Purification: The final compounds are cleaved from the resin, often under mild conditions, and purified, typically by high-performance liquid chromatography (HPLC).

Parallel synthesis is another high-throughput technique where discrete compounds are synthesized in separate reaction vessels, often in a multi-well plate format. acs.org This method allows for greater control over reaction conditions for each individual compound and simplifies product identification. A representative parallel synthesis workflow for a library of this compound analogues is shown below.

StepDescriptionBuilding Blocks
1Preparation of Piperidine LibraryA diverse set of chiral and achiral piperidine precursors with various substitutions.
2Preparation of Benzothiophene LibraryA collection of 1-benzothiophene-2-carboxylic acids with different substituents on the benzothiophene ring.
3Parallel Amide CouplingEach piperidine precursor is reacted with each benzothiophene precursor in a separate well of a microtiter plate using automated liquid handlers.
4Work-up and PurificationSolvents are evaporated, and the products are purified using parallel HPLC.
5Analysis and StoragePurity and identity of each compound are confirmed by LC-MS, and the library is stored for screening.

This table outlines a typical workflow for generating a compound library using parallel synthesis.

The combination of stereoselective synthesis and advanced library generation techniques provides a powerful platform for the discovery and optimization of novel this compound-based compounds with potential therapeutic applications.

In Vitro and Preclinical in Vivo Pharmacological Evaluation of 1 1 Benzothien 2 Ylcarbonyl Piperidine Analogues

Enzyme Inhibition Studies

Analogues based on the benzothiophene (B83047) and piperidine (B6355638) scaffolds have been assessed for their inhibitory effects on several key enzymes.

Assessment of Inhibition against Specific Enzymes

Trypanothione (B104310) Reductase: An analogue of the title compound, 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), was identified as an inhibitor of trypanothione reductase (TryR), a critical enzyme in the redox metabolism of trypanosomatid parasites and a validated drug target. unipi.it

Cholinesterases: Certain N-benzylpiperidine derivatives, which share a common piperidine core, have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ncats.io A naphthalene-containing N-(1-benzylpiperidine) benzamide (B126) was identified as a potent dual inhibitor of both AChE and BuChE. ncats.io Another study on N-benzylpiperidine-4-one derivatives also showed inhibitory activity against both cholinesterase enzymes. medchemexpress.com

Protein Kinases (JAK1 and Pim-1/2) and Reverse Transcriptase: In the reviewed literature, no specific inhibitory data was found for close structural analogues of 1-(1-benzothien-2-ylcarbonyl)piperidine against protein kinases such as JAK1 and Pim-1/2, or against reverse transcriptase. While various piperidine-containing compounds have been investigated as inhibitors for these enzymes, they belong to distinct and more complex chemical classes. medchemexpress.commedchemexpress.comabmole.comdrugbank.com

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

The inhibitory potency of these analogues has been quantified through the determination of their IC50 and Ki values.

For Trypanothione Reductase , the lead compound BTCP was found to have a Ki of 1.0 µM. unipi.itarvojournals.org

For Cholinesterases , several N-benzylpiperidine derivatives have demonstrated notable inhibitory activity. A particularly potent dual inhibitor showed an IC50 of 0.176 µM against AChE and 0.47 µM against BuChE. ncats.io Another derivative displayed IC50 values of 5.67 µM and 0.87 µM against AChE and BuChE, respectively. medchemexpress.com

Table 1: Cholinesterase Inhibition by Piperidine Analogues

Compound Target Enzyme IC50 (µM) Ki (µM) Inhibition Type Source(s)
Naphthalene-containing N-(1-benzylpiperidine) benzamide (7b) Acetylcholinesterase (AChE) 0.176 0.21 Non-competitive ncats.io
Butyrylcholinesterase (BuChE) 0.47 0.15 Mixed ncats.io
N-benzylpiperidine-4-one derivative (4c) Acetylcholinesterase (AChE) 5.67 N/A Mixed-mode medchemexpress.com
Butyrylcholinesterase (BuChE) 0.87 N/A Mixed-mode medchemexpress.com

Mechanistic Studies of Enzyme Inhibition

Kinetic analyses have provided insight into the mechanisms by which these compounds inhibit their target enzymes.

The inhibition of Trypanothione Reductase by BTCP was determined to be competitive with respect to the enzyme's substrate, trypanothione. unipi.itarvojournals.org

For Cholinesterases , detailed mechanistic studies have been performed on N-benzylpiperidine analogues. One potent derivative was found to inhibit AChE in a non-competitive manner, while its inhibition of BuChE was of a mixed-type. ncats.io Another N-benzylpiperidine-4-one derivative also exhibited a mixed-mode inhibition for both AChE and BuChE. medchemexpress.com

Receptor Binding and Ligand-Receptor Interaction Assays

Radioligand binding displacement assays have been employed to profile the affinity and selectivity of this compound analogues at various receptors, particularly those in the central nervous system.

Radioligand Binding Displacement Assays for Affinity and Selectivity Profiling

Dopamine (B1211576) Transporter (DAT): The analogue BTCP is a potent inhibitor of the dopamine transporter. unipi.it Studies on BTCP and its homologues showed significant ability to inhibit the uptake of [3H]dopamine, with BTCP having an IC50 value of 26 nM. Another analogue, 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine, demonstrated an even greater affinity for the dopamine uptake sites than BTCP.

Melanin-Concentrating Hormone Receptor 1 (MCHR1): The benzylpiperidine scaffold has been utilized to develop MCHR1 antagonists. Optimization of these derivatives has led to compounds with high binding affinity, with some showing a Ki value of 5 nM. One specific benzylpiperidine derivative, DSP-1053, was reported to have an IC50 of 15.7 nM for human MCHR1.

Histamine H1 Receptor: The piperidine moiety is a common feature in many second-generation H1 antagonists. Carebastine, which contains a piperidine ring, functions as a potent H1 receptor antagonist with a reported binding affinity (Ki) of 9.7 nM to 27 nM. medchemexpress.commedchemexpress.com

Sigma Receptors (σ1 and σ2): Analogues containing a piperidine ring have shown significant and often selective affinity for sigma receptors. The benzoylpiperidine structure is considered a privileged scaffold for sigma receptor ligands. The BTCP analogue itself was found to bind to sigma receptors, though with lower affinity than for DAT. However, other piperidine derivatives have been developed as highly potent and selective sigma receptor ligands. For example, spipethiane, a spiro-piperidine compound, is a very potent and selective ligand for the σ1 receptor, with a Ki value of 0.50 nM. Another series of benzylpiperazine derivatives yielded compounds with high affinity for the σ1 receptor, with one compound showing a Ki of 1.6 nM and over 880-fold selectivity versus the σ2 receptor.

Table 2: Sigma Receptor Binding Affinities of Piperidine Analogues

Compound/Analogue Class Receptor Subtype Binding Affinity (Ki, nM) Source(s)
BTCP Homologues Sigma 125 - 9170
Spipethiane σ1 0.50
σ2 416
Benzylpiperazine derivative (15) σ1 1.6
σ2 1418
Phenoxyalkylpiperidines (e.g., 1a) σ1 0.34 - 1.18
Piperidine-based derivatives (12a, 12c) σ1 16 - 21

Investigation of Binding Kinetics and Dissociation Rates

Detailed studies on the binding kinetics, including association (kon) and dissociation (koff) rates, for analogues of this compound at the specified enzyme and receptor targets were not available in the reviewed scientific literature. While such kinetic profiling is crucial for understanding the duration of action and in vivo efficacy, this information has not been widely published for this specific class of compounds.

Functional Assays to Determine Receptor-Mediated Agonism or Antagonism

Currently, there is a lack of specific data in publicly accessible scientific literature regarding functional assays to determine receptor-mediated agonism or antagonism for this compound. While studies on broader classes of benzoylpiperidine and piperidine-based compounds exist, showing their potential to interact with various receptors, specific binding affinities and functional activities (agonist or antagonist) for this compound have not been reported. nih.govmdpi.com Research on piperidine and piperazine (B1678402) derivatives has identified ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, with some acting as agonists. mdpi.com For instance, certain benzylpiperazine derivatives have shown high affinity for the σ1 receptor. nih.gov However, without direct experimental data, the receptor interaction profile of this compound remains uncharacterized.

Cell-Based Biological Activity Assessments

Direct studies on the antiparasitic activity of this compound against Trypanosoma brucei are not available in the current scientific literature. However, research has been conducted on a structurally similar analogue, 1-(1-benzo[b]thiophen-2-yl-cyclohexyl)piperidine (BTCP). It is important to note that BTCP differs from the subject compound by the presence of a cyclohexyl group linking the benzothiophene and piperidine rings.

BTCP was identified as an inhibitor of trypanothione reductase (TryR), a crucial enzyme in the redox metabolism of trypanosomatid parasites and a validated drug target. nih.govresearchgate.net In vitro studies demonstrated that BTCP is a competitive inhibitor of T. cruzi TryR with a K(i) of 1 μM and is biologically active against the bloodstream form of T. brucei, the causative agent of Human African Trypanosomiasis. nih.govresearchgate.netnih.gov

The biological activity of BTCP against T. brucei is presented in the table below.

Compound NameTarget OrganismEC50 (μM)
1-(1-benzo[b]thiophen-2-yl-cyclohexyl)piperidine (BTCP)Trypanosoma brucei10
Data sourced from ChemMedChem. nih.govnih.gov

While these findings on BTCP suggest that the benzothiophene-piperidine scaffold may have potential as a starting point for the development of novel antitrypanosomal agents, the absence of the cyclohexyl linker in this compound means these results cannot be directly extrapolated. Further research is required to determine if this compound possesses any antiparasitic activity. Other studies have also shown that various piperidine and benzothiophene derivatives exhibit activity against parasites like Trypanosoma cruzi and Leishmania infantum. nih.govresearchgate.netbiointerfaceresearch.com

There is no specific information available in the scientific literature regarding the antimicrobial efficacy of this compound. However, the broader classes of benzothiophene and piperidine derivatives have been the subject of antimicrobial research.

Studies on various benzothiazole (B30560) and 1,2-benzothiazine derivatives, which share structural similarities with benzothiophene, have reported antimicrobial activities. academicjournals.orgnih.govnih.govnih.gov For example, certain 1,2-benzothiazine derivatives have shown activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. academicjournals.orgnih.gov Similarly, some novel piperidine derivatives have demonstrated moderate to excellent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.netnih.gov One study reported that a novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivative exhibited good antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Despite these findings in related compound classes, dedicated studies are needed to ascertain whether this compound has any intrinsic antibacterial or antifungal properties.

The antiviral potential of this compound has not been specifically evaluated in published research. However, compounds containing benzothiophene or piperidine moieties have been investigated for their anti-HIV activity.

For instance, research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) has explored benzophenone (B1666685) derivatives, which have some structural resemblance to the benzothienylcarbonyl moiety. nih.gov Additionally, certain benzothiophene-containing compounds have been identified as potential HIV-1 protease inhibitors. A study on small non-peptidic HIV-1 protease inhibitors found that a benzothiophene-containing inhibitor showed high potency against wild-type HIV-1 protease with an IC(50) of 60 nM.

Furthermore, piperidine-based small molecules have been developed as CD4 mimetics that can sensitize HIV-1 infected cells to antibody-dependent cellular cytotoxicity (ADCC). These piperidine analogues are designed to interact with the gp120 envelope glycoprotein (B1211001) of the virus. While these studies highlight the potential of the individual scaffolds in antiviral research, the specific anti-HIV activity of this compound remains unknown.

There is no direct evidence in the scientific literature detailing the anticancer or antiproliferative effects of this compound. The anticancer potential of the broader families of benzothiophene and piperidine derivatives has been explored.

For example, piperidine and its derivatives have been reported to induce apoptosis in cancer cells through various molecular pathways. Some benzothiazole-piperazine derivatives have shown cytotoxic activities against hepatocellular, breast, and colorectal cancer cell lines. academicjournals.orgresearchgate.net Similarly, derivatives of 5-methyl-5H-indolo[2,3-b]quinoline, which contains a piperazine ring, have demonstrated cytotoxic activity against several cancer cell lines. nih.gov

While these findings indicate that the piperidine ring is a common feature in some anticancer compounds, specific studies on this compound are necessary to determine if it possesses any cytotoxic or antiproliferative properties.

Specific studies on the anti-inflammatory responses of this compound are not currently available. However, there is evidence to suggest that the benzothiophene and piperidine scaffolds can be found in compounds with anti-inflammatory properties.

For example, derivatives of 2-aminobenzothiazole (B30445) have been combined with profens to create hybrid molecules with significant in vitro anti-inflammatory effects. One such hybrid demonstrated superior anti-inflammatory activity compared to ibuprofen (B1674241) in an in vitro assay. Other research has focused on tetrahydrobenzo[b]thiophene derivatives as NRF2 activators, which in turn exhibit anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide-induced inflammation models. researchgate.net

Piperine, an alkaloid containing a piperidine ring, has been shown to possess anti-inflammatory, antinociceptive, and antiarthritic effects. It has been found to inhibit the expression of pro-inflammatory cytokines such as IL-6 and reduce the production of prostaglandin (B15479496) E2.

Although these studies provide a basis for the potential anti-inflammatory activity of compounds containing benzothiophene and piperidine moieties, the specific anti-inflammatory profile of this compound has yet to be determined through direct experimental investigation.

Preclinical Pharmacological Investigations in Animal Models

Comprehensive searches for preclinical in vivo data on this compound and its analogues did not yield specific studies detailing their efficacy in disease models or in vivo target engagement. The available scientific literature within the public domain does not currently provide the necessary data to populate the following sections regarding their pharmacological effects in animal models for conditions related to the central nervous system (CNS) or metabolic disorders.

Efficacy Studies in Relevant Disease Models (e.g., CNS-related models, metabolic disorder models where applicable to target)

There is currently a lack of published research detailing the evaluation of this compound analogues in established animal models of disease. Information regarding the potential therapeutic efficacy of this specific class of compounds in conditions such as neurodegenerative diseases, psychiatric disorders, or metabolic syndromes is not available in the reviewed literature. Therefore, no data tables or detailed research findings on their performance in such models can be provided at this time.

In Vivo Target Engagement Studies

Similarly, information regarding the in vivo target engagement of this compound analogues is not present in the accessible scientific literature. Studies that would confirm the interaction of these compounds with their intended biological targets within a living organism, and the extent of this interaction, have not been reported. Consequently, there are no data tables or detailed findings to present for this aspect of their preclinical evaluation.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Analyses

Identification of Pharmacophoric Elements and Key Structural Determinants for Activity

The molecular architecture of 1-(1-benzothien-2-ylcarbonyl)piperidine derivatives contains several key features essential for their biological activity. A pharmacophore model for this class of compounds generally consists of a hydrogen bond acceptor, a hydrophobic aromatic region, and a basic amine feature. nih.govnih.gov

The core structural components responsible for the activity of this scaffold are:

The Benzothiophene (B83047) Ring: This bicyclic aromatic system serves as a crucial hydrophobic region that can engage in van der Waals and π-π stacking interactions with aromatic residues within a target's binding pocket. Its sulfur atom can also potentially participate in specific interactions.

The Carbonyl Group: The amide carbonyl acts as a key hydrogen bond acceptor, forming a critical interaction with hydrogen bond donor residues in the active site of a target protein.

The Piperidine (B6355638) Ring: This saturated heterocyclic ring primarily functions as a scaffold, correctly orienting the other pharmacophoric elements. The nitrogen atom within the piperidine ring can be a protonable center, allowing for ionic interactions, or a point for further substitution to explore additional binding pockets. nih.gov In related series, such as benzothiophene piperidine ureas, the piperidine ring is thought to engage in favorable Van der Waals interactions within the acyl chain binding channel of enzymes like Fatty Acid Amide Hydrolase (FAAH). nih.gov

Elucidation of the Impact of Substituent Patterns on Ligand-Target Interactions

Modifying the core structure of this compound with various substituents can significantly alter its interaction with biological targets, affecting potency, selectivity, and pharmacokinetic properties. SAR studies on analogous series provide insights into these effects. nih.gov

Substitutions on the Benzothiophene Ring: The aromatic nature of the benzothiophene ring makes it a prime target for substitution. The position and electronic nature of substituents can fine-tune the molecule's binding affinity.

Position 3: In a series of benzothiophene piperidine urea (B33335) inhibitors of FAAH, incorporating an alkyl group (e.g., methyl) at the 3-position of the benzothiophene ring led to a 3- to 4-fold improvement in potency compared to the unsubstituted analog. nih.gov This suggests the presence of a nearby hydrophobic pocket in the target's active site that can accommodate small alkyl groups.

Other Positions (4, 5, 6, 7): Introducing electron-withdrawing groups (EWGs) like halogens or electron-donating groups (EDGs) like methoxy (B1213986) can modulate the electronic properties of the aromatic system. EWGs can enhance interactions by altering the acidity of nearby protons or participating in halogen bonding, while EDGs can influence stacking interactions and metabolic stability. nih.govnih.gov The optimal substitution pattern is highly target-dependent.

Substitutions on the Piperidine Ring: Substitutions on the piperidine ring can influence the molecule's conformation and allow for the exploration of additional binding interactions. nih.gov

The piperidine nitrogen can be substituted with various groups to probe for further interactions or to modify physicochemical properties like solubility and basicity.

Substitution on the carbon atoms of the piperidine ring can introduce steric constraints, locking the ring into a specific conformation that may be more favorable for binding. nih.gov

The following table summarizes the observed impact of substitutions on the activity of a related series of benzothiophene piperidine urea FAAH inhibitors. nih.gov

CompoundR¹ (on Benzothiophene)R² (Urea Moiety)hFAAH kinact/Ki (M⁻¹s⁻¹)
19 H3-aminopyridyl12,000 ± 1,000
6a 3-Me3-aminopyridyl39,000 ± 1,000
20 3-Me3-aminopyridyl48,000 ± 2,000

Note: Data extracted from a study on benzothiophene piperidine urea inhibitors, where compound 20 is a piperidine analog and 6a is a piperazine (B1678402) analog. This data is used to illustrate the principle of substituent effects on a similar scaffold.

Conformational Preferences and Bioactive Conformations of this compound Derivatives

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. nih.gov For derivatives of this compound, conformational flexibility exists primarily in two areas: the piperidine ring and the rotatable bond between the carbonyl group and the benzothiophene ring.

The piperidine ring typically adopts a low-energy chair conformation. nih.gov Substituents on the ring will preferentially occupy either an axial or equatorial position to minimize steric strain. For instance, in 4-substituted piperidines, the conformational preferences are very similar to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can stabilize the axial conformer for polar substituents through electrostatic interactions. nih.gov The specific chair conformation and the orientation of any substituents are key components of the bioactive conformation.

Correlating Structural Modifications with Binding Kinetics and Residence Time

Beyond binding affinity (a measure of equilibrium binding), the kinetics of the ligand-target interaction—specifically the association rate (kon) and dissociation rate (koff)—are increasingly recognized as critical determinants of a drug's efficacy. nih.govnih.gov The residence time (RT), which is the inverse of the dissociation rate (1/koff), describes how long a ligand stays bound to its target. nih.gov A longer residence time can lead to a more sustained pharmacological effect, even after the systemic concentration of the drug has decreased. nih.gov

Structural modifications to the this compound scaffold can have a profound impact on these kinetic parameters.

Improving Residence Time: Introducing substituents that form additional, stable interactions with the target, such as strong hydrogen bonds or halogen bonds, can slow the dissociation rate and thereby increase residence time.

Optimizing Association Rate: Modifications that reduce the desolvation penalty upon binding or create favorable initial electrostatic interactions can increase the association rate.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.com Developing a robust QSAR model for this compound derivatives can guide the design of new, more potent analogs and predict their activity prior to synthesis. nih.gov

The process for developing a QSAR model typically involves the following steps:

Data Set Assembly: A series of this compound analogs with experimentally determined biological activity (e.g., IC₅₀ values) is compiled. This set is usually divided into a training set for model development and a test set for external validation. scispace.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the chemical structure, including constitutional (e.g., molecular weight, number of rotatable bonds), topological (e.g., connectivity indices), and physicochemical properties (e.g., logP, molar refractivity). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. chemmethod.comscispace.com

Model Validation: The generated model's robustness and predictive power are rigorously assessed. Internal validation techniques like leave-one-out cross-validation (q²) are used, along with external validation using the test set (pred_r²). scispace.com

For piperidine-containing compounds, relevant descriptors often include those related to shape, hydrophobicity, and electronic properties. nih.govnih.gov A hypothetical QSAR equation might look like:

pIC₅₀ = β₀ + β₁(LogP) + β₂(Topological_Polar_Surface_Area) + β₃*(Molecular_Weight)

Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the activity. Such models, once validated, serve as valuable tools for prioritizing synthetic efforts and designing compounds with enhanced activity. nih.govresearchgate.netchula.ac.th

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations to Elucidate Ligand-Target Binding Modes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor or enzyme. This method is crucial for understanding the binding mechanism and for the rational design of more potent and selective inhibitors. For compounds containing the benzothiophene (B83047) scaffold, docking studies have been instrumental in elucidating their interactions with various biological targets.

For instance, a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors. nih.gov Docking studies were performed to shed light on the relevant electrostatic interactions that could explain the observed binding affinities for these compounds. nih.gov Similarly, computational investigations into benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus have utilized molecular docking to reveal critical interactions and binding affinities with target proteins. researchgate.net In another study, docking simulations of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues with the COX-2 active site showed binding orientations and scores comparable to the known inhibitor celecoxib, corroborating the in vitro inhibition data. nih.gov

Compound ClassTarget ProteinReported Docking Score / Binding AffinityReference
Benzothiophene-chalcone hybridsAcetylcholinesterase (AChE)-10.4 kcal/mol (for compound 5f) nih.gov
Benzothiophene-chalcone hybridsButyrylcholinesterase (BChE)-9.9 kcal/mol (for compound 5h) nih.gov
Benzothiophene-2-carboxamide derivativesSUMO-specific protease (SENP2)IC50 as low as 0.56 µM nih.gov
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one5-HT1A ReceptorKi = 2.30 μM nih.gov
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesCyclooxygenase-2 (COX-2)Gscore comparable to celecoxib nih.gov
Benzothiophene derivativesα-amylaseBinding affinities of -9.0, -8.5, and -8.1 kcal/mol nih.gov

A primary output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the target's binding pocket. These interactions are critical for stabilizing the ligand-protein complex.

Hydrogen Bonding: The carbonyl oxygen in the 1-(1-benzothien-2-ylcarbonyl)piperidine scaffold is a potential hydrogen bond acceptor, a feature commonly exploited in drug design. In studies of related benzothiophene derivatives, hydrogen bonds are frequently observed between the ligand and key residues in the active site, anchoring the molecule in a specific orientation. nih.gov

Hydrophobic Interactions: The bicyclic benzothiophene ring and the piperidine (B6355638) ring provide significant hydrophobicity, allowing for favorable van der Waals and hydrophobic interactions with nonpolar residues in the binding cavity. Docking studies on various benzothiophene-based inhibitors have confirmed the importance of these interactions for binding affinity. nih.gov

In the case of 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives targeting the 5-HT1A receptor, docking studies helped to rationalize the structure-activity relationships by identifying key electrostatic and hydrophobic interactions responsible for the observed binding affinities. nih.govresearchgate.net

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a numerical score (e.g., in kcal/mol), which helps in ranking different compounds. This allows for the prediction of how strongly a ligand will bind to a target. A lower docking score generally indicates a more favorable binding interaction. These predicted affinities, while not always perfectly correlated with experimental values, are invaluable for prioritizing candidates for synthesis and biological testing.

For example, studies on benzothiophene derivatives as potential α-amylase inhibitors identified compounds with strong binding affinities ranging from -8.1 to -9.0 kcal/mol. nih.gov Similarly, research on benzothiophene-chalcone hybrids as cholinesterase inhibitors used docking scores to predict and explain the inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. nih.gov The orientation, or "pose," of the ligand predicted by docking is equally important, as it reveals the specific geometry of the interaction and informs further structure-based drug design efforts. nih.gov

Molecular Dynamics Simulations to Explore Conformational Space and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of the ligand-protein complex over time, providing insights into its stability and the nature of the dynamic interactions.

For newly designed benzothiophene derivatives targeting α-amylase, 200-nanosecond MD simulations were conducted to validate the docking results. nih.gov These simulations confirmed the stability of the docked poses and provided a deeper understanding of the interactions within the enzyme's active site. nih.gov Similarly, MD simulations were employed to study new benzothiophene derivatives as potential anticancer agents, confirming that the ligand-receptor complex remained stable based on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) data. ajms.iq Another study used MD simulations to investigate the role of a 2-ylacetic acid-benzothiophene fragment in the binding of an inhibitor to HIV-1 protease, finding that the fragment stabilized the complex. researchgate.net

Virtual Screening Techniques for Identifying Novel Active Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. This approach can be either structure-based, relying on docking, or ligand-based, relying on the similarity to known active compounds.

The benzothiophene scaffold has been successfully used in virtual screening campaigns. In one notable example, a series of potent and selective benzothiophene-2-carboxamide inhibitors of SUMO-specific proteases (SENPs) were developed starting from a hit compound identified through virtual screening. nih.gov This demonstrates the power of virtual screening to identify novel chemical starting points for optimization. Other computational studies have also used virtual screening of compound libraries to identify promising inhibitors for Trypanothione (B104310) Reductase, a key enzyme in parasites. biorxiv.orgmdpi.com

De Novo Design Approaches for Optimized Scaffold Derivatives

De novo design involves the computational creation of novel molecular structures tailored to fit the structural and chemical properties of a target's binding site. While specific examples of de novo design for this compound were not found, the principles of this approach are highly relevant for the optimization of this scaffold.

Information gained from docking and MD simulations of existing benzothiophene analogues can be used to construct a pharmacophore model, which defines the essential spatial arrangement of features necessary for binding. This model can then guide de novo design algorithms to generate novel molecules that incorporate the benzothiophene core but have optimized linkers, substituents, or alternative cyclic amine moieties to improve affinity, selectivity, and pharmacokinetic properties. The design of novel monoamine oxidase inhibitors, for example, has been based on modifying the benzothiophene-3-ol scaffold, guided by previous structure-activity relationship (SAR) studies. uniroma1.it This iterative process of computational design, followed by synthesis and testing, is a powerful strategy for developing optimized therapeutic agents. nih.gov

In Vitro Metabolism and Preclinical Pharmacokinetic Considerations Excluding Clinical Human Data

Assessment of In Vitro Metabolic Stability

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing parameters like half-life and oral bioavailability. researchgate.net In vitro assays using subcellular fractions or whole cells are standard practice for predicting in vivo metabolic clearance. nuvisan.com

These assays typically involve incubating the test compound with a biologically active system, such as liver microsomes or cryopreserved hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.combioivt.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com These values help in classifying compounds as having low, moderate, or high metabolic turnover. researchgate.net

Microsomal assays primarily assess metabolism mediated by phase I enzymes, particularly the cytochrome P450 (CYP) system, while hepatocyte assays provide a more comprehensive picture by including both phase I and phase II (conjugative) metabolic pathways. bioivt.com The stability of 1-(1-benzothien-2-ylcarbonyl)piperidine would be evaluated in microsomes and/or hepatocytes from various species (e.g., rat, mouse, dog, human) to understand inter-species differences and to aid in the selection of appropriate species for further non-clinical studies. bioivt.com

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound in Liver Microsomes

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Rat2527.7Moderate
Mouse1838.5Moderate-High
Dog4515.4Low-Moderate
Human3519.8Moderate

Note: The data presented in this table are illustrative and serve to exemplify typical results from an in vitro metabolic stability assay.

Identification and Characterization of Major In Vitro Metabolites and Metabolic Pathways

Identifying the metabolic "soft spots" on a molecule is crucial for understanding its clearance mechanisms. Based on the structure of this compound, several metabolic pathways can be anticipated. The primary sites for metabolism are likely the piperidine (B6355638) ring and the benzothiophene (B83047) moiety.

Common metabolic transformations for piperidine-containing compounds involve oxidation reactions. rsc.org Aliphatic hydroxylation of the piperidine ring at positions 3 or 4 is a common pathway, leading to the formation of hydroxylated metabolites. Further oxidation of these hydroxylated intermediates can yield a ketone (piperidinone) derivative. Another potential pathway is N-dealkylation, though less likely given the amide linkage, or oxidation of the carbon alpha to the nitrogen, which can lead to ring opening. frontiersin.org

The benzothiophene ring, an aromatic heterocyclic system, is also susceptible to oxidative metabolism. Oxidation of the sulfur atom to form a sulfoxide (B87167) is a plausible metabolic route. Additionally, hydroxylation on the benzene (B151609) portion of the benzothiophene ring can occur. The amide bond itself is generally stable but can undergo hydrolysis, although this is often a slower process compared to oxidative metabolism.

Metabolite identification studies are typically conducted by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture by high-resolution mass spectrometry (HR-MS) to detect and structurally elucidate the metabolites formed. nih.gov

Table 2: Potential In Vitro Metabolites of this compound and Their Metabolic Pathways

MetaboliteProposed Metabolic Pathway
4-Hydroxy-piperidine derivativeAliphatic Hydroxylation
3-Hydroxy-piperidine derivativeAliphatic Hydroxylation
Piperidinone derivativeOxidation
Benzothiophene sulfoxide derivativeS-Oxidation
Hydroxy-benzothiophene derivativeAromatic Hydroxylation

Note: This table lists potential metabolites based on the known metabolic pathways for similar chemical structures.

Investigation of Metabolic Enzyme Involvement

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for the phase I metabolism of most drugs. uv.esuniba.it Identifying the specific CYP isoforms responsible for metabolizing a compound is important for predicting potential drug-drug interactions. uv.es

The involvement of specific CYP isoforms in the metabolism of this compound can be investigated through several in vitro methods. These include:

Recombinant Human CYP Enzymes: Incubating the compound with a panel of individual, recombinantly expressed human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which enzymes deplete the parent compound. nih.gov CYP3A4 and CYP2D6 are frequently involved in the metabolism of piperidine-containing molecules. nih.gov CYP1A2 is known to metabolize aromatic structures. nih.gov

Chemical Inhibition: Using human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A significant reduction in the compound's metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme. nih.gov

These studies would clarify which CYP enzymes are primarily responsible for the clearance of this compound, providing valuable information for future clinical considerations. nih.gov

Strategies for Improving Metabolic Stability through Chemical Modifications

If a compound exhibits high metabolic instability, medicinal chemistry strategies can be employed to improve its pharmacokinetic profile. psu.edu These strategies focus on modifying the parts of the molecule identified as metabolic liabilities.

For this compound, several approaches could be considered:

Blocking Sites of Metabolism: Introducing atoms or groups that block the site of metabolism. For example, replacing a hydrogen atom with fluorine or deuterium (B1214612) at a site of hydroxylation on the piperidine ring can slow down the rate of oxidation due to the stronger C-F or C-D bond. researchgate.net

Steric Hindrance: Introducing bulky groups near the metabolic soft spot can sterically hinder the enzyme's access to that site.

Reducing Lipophilicity: Highly lipophilic compounds often have a higher affinity for metabolizing enzymes. psu.edu Modifying the structure to reduce its lipophilicity, for instance by incorporating polar groups, can decrease the rate of metabolism. nih.gov

Scaffold Hopping/Bioisosteric Replacement: Replacing a metabolically labile moiety with a more stable bioisostere. pressbooks.pub For example, if the piperidine ring is the primary site of metabolism, it could be replaced with a different, more stable ring system that maintains the necessary biological activity. pressbooks.pubnih.gov Similarly, modifying the benzothiophene ring by adding electron-withdrawing groups can deactivate it towards oxidative metabolism. pressbooks.pub

In Vitro Permeability Studies

A compound's ability to permeate the intestinal wall is a critical factor for its oral absorption. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium. nih.govescholarship.org

In this assay, Caco-2 cells are grown on a semi-permeable filter, and the test compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side. The rate at which the compound appears on the opposite side is measured, and an apparent permeability coefficient (Papp) is calculated. nih.gov

The Papp value is used to classify compounds:

Low Permeability: Papp < 1 x 10⁻⁶ cm/s

Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s

High Permeability: Papp > 10 x 10⁻⁶ cm/s

The assay can also determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, thereby reducing its absorption. nih.govnih.gov This is assessed by measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is often indicative of active efflux. nih.gov

Table 3: Illustrative Caco-2 Permeability Data for this compound

ParameterValueInterpretation
Papp (A→B)15.2 x 10⁻⁶ cm/sHigh Permeability
Papp (B→A)17.1 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio1.13Not a likely substrate of efflux transporters

Note: The data presented in this table are illustrative and serve to exemplify typical results from an in vitro Caco-2 permeability assay.

Future Research Directions and Opportunities

Discovery of Novel Biological Targets for the Benzothienylcarbonylpiperidine Scaffold

The benzothiophene (B83047) and piperidine (B6355638) moieties are present in numerous biologically active compounds, suggesting that their combination within the 1-(1-benzothien-2-ylcarbonyl)piperidine framework could interact with a variety of biological targets. Future research should focus on a broad-based screening approach to identify novel protein interactions.

A close analog, 1-(1-benzo[b]thiophen-2-yl-cyclohexyl)piperidine (BTCP), has been identified as a competitive inhibitor of trypanothione (B104310) reductase, a key enzyme in the redox metabolism of trypanosomatid parasites. nih.govresearchgate.net This finding strongly suggests that this compound and its derivatives should be investigated as potential anti-parasitic agents.

Furthermore, derivatives of benzothiophene-2-carboxamide have shown activity as multi-target kinase inhibitors, including against haspin, Clk4, DRAK1, Clk1, Dyrk1B, and Dyrk1A, which are implicated in cancer. nih.govnih.gov This provides a compelling rationale for screening this compound derivatives against a panel of kinases to uncover potential anticancer properties. The sigma-1 (σ1) receptor, a target for various central nervous system disorders, is another promising avenue. Piperidine-containing compounds are well-known σ1 receptor ligands, and exploring the affinity of the benzothienylcarbonylpiperidine scaffold for this receptor could lead to new treatments for neurodegenerative diseases and pain. nih.govcsic.es Additionally, benzothiophene derivatives have been investigated as ligands for imaging beta-amyloid plaques in Alzheimer's disease, indicating a potential role in both diagnostics and therapeutics for this neurodegenerative condition. nih.govresearchgate.net

Table 1: Potential Biological Targets for the Benzothienylcarbonylpiperidine Scaffold

Potential Target FamilySpecific ExamplesTherapeutic Area
Enzymes Trypanothione Reductase, Protein Kinases (e.g., haspin, Dyrk1A/B, Clk1/4), AcetylcholinesteraseAnti-parasitic, Oncology, Neurodegenerative Diseases
Receptors Sigma-1 (σ1) ReceptorNeurodegenerative Diseases, Pain
Protein Aggregates Beta-amyloid (Aβ) plaquesAlzheimer's Disease

Development of Advanced Synthetic Methodologies for Diversifying Chemical Space

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of efficient and versatile synthetic methodologies is crucial. Future research in this area should focus on strategies that allow for the rapid generation of a diverse library of analogs.

Modern synthetic techniques can be employed to modify both the benzothiophene and piperidine rings. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce a wide range of substituents onto the benzothiophene core. ajchem-a.com Similarly, the piperidine ring can be functionalized using various methods, including the introduction of spirocyclic moieties or aminoethyl side chains. beilstein-journals.orgresearchgate.net The synthesis of N-benzylpiperidine analogs has been well-documented and can serve as a template for creating derivatives of the target compound. emanresearch.org

The development of one-pot or multicomponent reactions would be particularly valuable for streamlining the synthesis of diverse derivatives. These advanced methodologies would enable the systematic exploration of how different functional groups on both the benzothiophene and piperidine rings influence biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Exploration of Multi-Target Directed Ligands Based on the this compound Core

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target directed ligands (MTDLs). dundee.ac.uk The this compound scaffold, with its two distinct pharmacophoric units, is an ideal starting point for designing such MTDLs.

For example, by strategic modification of the benzothiophene and piperidine moieties, it may be possible to design a single molecule that inhibits both a protein kinase and the sigma-1 receptor. Such a compound could offer a synergistic therapeutic effect in certain cancers. Similarly, combining acetylcholinesterase inhibition with beta-amyloid aggregation modulation in a single molecule could provide a more effective treatment for Alzheimer's disease. researchgate.net

The design of MTDLs requires a deep understanding of the SAR for each target. The development of a diverse library of analogs, as described in section 7.2, coupled with comprehensive biological screening, will be essential for identifying compounds with the desired polypharmacological profile.

Application of Organ-on-a-Chip and Advanced In Vitro Models for Preclinical Evaluation

Before advancing to clinical trials, promising drug candidates must undergo rigorous preclinical evaluation. Organ-on-a-chip technology offers a more physiologically relevant in vitro model compared to traditional 2D cell cultures. ajchem-a.comduke.edueuropa.eu These microfluidic devices can mimic the structure and function of human organs, providing more accurate predictions of a drug's efficacy and toxicity. nih.govnih.govmdpi.com

Future research on this compound derivatives should leverage organ-on-a-chip models to assess their pharmacokinetic and pharmacodynamic properties. For instance, a "liver-on-a-chip" could be used to study the metabolism of these compounds, while a "brain-on-a-chip" could be used to evaluate their ability to cross the blood-brain barrier and exert their effects on neuronal cells. mdpi.com

The use of these advanced in vitro models can provide crucial data to de-risk the transition to in vivo studies and ultimately increase the likelihood of clinical success. By providing a more accurate picture of how a compound will behave in the human body, organ-on-a-chip technology can help to identify the most promising drug candidates for further development. duke.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-benzothien-2-ylcarbonyl)piperidine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves coupling benzothiophene-2-carbonyl chloride with piperidine under anhydrous conditions. Key parameters include:

  • Solvent Choice : Use inert solvents like dichloromethane or tetrahydrofuran to minimize side reactions .
  • Temperature : Maintain 0–5°C during acyl chloride addition to control exothermic reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
    • Data Reference : Analogous benzofuran derivatives (e.g., 1-(1-benzofuran-2-carbonyl)piperidine) share similar synthetic protocols, with yields ranging from 65–85% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and purity. Benzothienyl protons typically appear as a doublet (δ 7.2–7.8 ppm), while piperidine protons resonate at δ 1.5–3.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]+ = 272.08 for C14_{14}H13_{13}NOS) .
  • X-ray Crystallography : Resolves stereochemistry; however, crystallization may require slow evaporation from ethanol/water mixtures .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Target Selection : Prioritize neurological targets (e.g., serotonin receptors) due to structural similarity to bioactive piperidine derivatives .
  • In Vitro Assays : Use radioligand binding assays (e.g., 5-HT2A_{2A} receptor) at concentrations of 1–100 µM. Include positive controls (e.g., ketanserin) .
  • Data Interpretation : Compare IC50_{50} values with structurally related compounds (e.g., benzofuran analogs) to infer structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Replicate experiments using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
  • Solubility Testing : Measure solubility in assay buffers (e.g., DMSO/PBS mixtures) to rule out false negatives due to precipitation .
  • Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation as a confounding factor .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Purification : Isolate and characterize intermediates (e.g., benzothiophene-2-carbonyl chloride) via FTIR to confirm purity before coupling .
  • Catalytic Optimization : Test coupling agents like HATU or EDCI in varying equivalents (1.2–2.0 eq.) to enhance acylation efficiency .
  • Scale-Up Considerations : Use flow chemistry for controlled mixing and temperature regulation, reducing side-product formation .

Q. What computational approaches predict the binding interactions of this compound with neurological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with 5-HT2A_{2A} receptors. Prioritize π-π stacking with benzothienyl and hydrogen bonding with piperidine .
  • MD Simulations : Run 100 ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein hydrogen bond persistence .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, comparing results with experimental IC50_{50} values .

Key Notes

  • Structural Analog Data : While direct data for this compound is limited, benzofuran analogs (e.g., 1-(1-benzofuran-2-carbonyl)piperidine) provide reliable benchmarks for synthesis, characterization, and activity .
  • Contradictory Evidence : Some protocols suggest dichloromethane as optimal for acylation , while others recommend THF for improved solubility . Pilot studies are advised to determine solvent suitability.

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